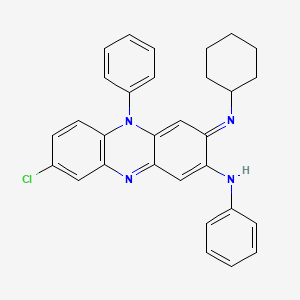

8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine

Descripción general

Descripción

B1912 is an antibacterial agent.

Actividad Biológica

8-Chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine, also known as Adaptaquin, is a compound with significant biological activity primarily as an inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PHD2). This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C30H27ClN4 |

| Molecular Weight | 487.01 g/mol |

| CAS Number | 24028-59-9 |

| SMILES | C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)O)O)N=C1 |

Adaptaquin acts as a selective inhibitor of HIF-PHD2 with an IC50 value of approximately 2 µM . By inhibiting HIF-PHD2, the compound stabilizes hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels. This stabilization leads to the induction of various hypoxia-responsive genes that play roles in angiogenesis, metabolism, and cell survival under hypoxic conditions .

Biochemical Pathways Affected

The primary biochemical pathway influenced by Adaptaquin is the HIF signaling pathway . This pathway is vital for cellular adaptation to hypoxia and involves the regulation of genes responsible for erythropoiesis, glucose metabolism, and vascular remodeling.

Research Findings

Recent studies have highlighted the potential of Adaptaquin in various therapeutic applications:

- Neuroprotection : Research indicates that Adaptaquin may provide neuroprotective effects through its modulation of HIF pathways, potentially benefiting conditions like ischemic stroke and neurodegenerative diseases.

- Cancer Therapy : By enhancing HIF stability, Adaptaquin may influence tumor growth and metastasis. Its role in promoting angiogenesis can be pivotal in cancer biology, where tumors often exploit hypoxic conditions to thrive .

Case Studies

- Neuroprotective Effects : A study conducted on animal models demonstrated that treatment with Adaptaquin significantly reduced neuronal cell death in hypoxic conditions. The mechanism was attributed to enhanced expression of neuroprotective genes regulated by HIF stabilization.

- Cancer Research : In vitro studies on cancer cell lines showed that Adaptaquin not only inhibited cell proliferation but also induced apoptosis in hypoxic tumor environments. This suggests a dual role in both inhibiting tumor growth and promoting cancer cell death under low oxygen conditions .

Propiedades

IUPAC Name |

8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27ClN4/c31-21-16-17-29-27(18-21)34-28-19-25(32-22-10-4-1-5-11-22)26(33-23-12-6-2-7-13-23)20-30(28)35(29)24-14-8-3-9-15-24/h1,3-5,8-11,14-20,23,32H,2,6-7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLQKLZCORLFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C2C=C3C(=NC4=C(N3C5=CC=CC=C5)C=CC(=C4)Cl)C=C2NC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24028-59-9 | |

| Record name | B1912 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024028599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.